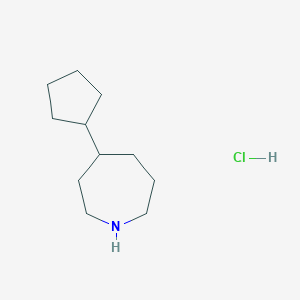
4-Cyclopentylazepane hydrochloride
説明
4-Cyclopentylazepane hydrochloride (4-CPA HCl) is a synthetic compound that has been studied in the context of scientific research and laboratory experiments. It is a cyclic compound containing two nitrogen atoms, two carbon atoms, and four hydrogen atoms, and can be used to create a wide range of substances. The synthesis of 4-CPA HCl is relatively simple and can be achieved through several different methods. In
科学的研究の応用
Kinetics and Mechanism of Hydrolysis : Cyclopentolate hydrochloride, an ester of a substituted benzeneacetic acid, undergoes hydrolysis in alkaline solutions. The degradation follows first-order kinetics and results in phenylacetic acid and a-(1-hydroxycyclopentyl)benzeneacetic acid as degradation products. The reaction mechanism includes both normal ester hydrolysis and formation via a six-membered transition state (Roy, 1995).
Anti-Pseudomonas and Cytotoxic Component : 4-Hydroxy-2-cyclopentenone from Passiflora tetrandra exhibits anti-bacterial activity and cytotoxicity to P388 murine leukemia cells. This compound shows promise in antibacterial and cancer research (Perry et al., 1991).
Porous Monolithic Organic Frameworks : Bifunctional acetyl compounds can be cyclotrimerized to create porous organic frameworks. These frameworks have applications in air filtration, individual protection, gas storage, and separation due to their high surface area, pore volume, and hydrophobic character (Rose et al., 2011).
Hydrodechlorination of Chlorophenol : Research on the liquid phase hydrodechlorination of dichlorophenol over supported Pd indicates that cyclohexanone can be formed prior to complete dechlorination, showcasing the potential for chemical transformation applications (Yuan & Keane, 2003).
Chemistry of 4-Hydroxy-2-Cyclopentenone Derivatives : This molecular scaffold is significant in synthetic chemistry, providing diverse chemical transformation capabilities and applications in multistep syntheses of complex target molecules (Roche & Aitken, 2010).
Luminescent Mono- and Binuclear Cyclometalated Platinum(II) Complexes : These complexes, involving cyclopentane structures, exhibit potential in the study of fluid- and solid-state oligomeric interactions, crucial for materials science and photophysical applications (Lai et al., 1999).
作用機序
Mode of Action
As an antagonist of the dopamine D1 receptor, 4-Cyclopentylazepane hydrochloride works by blocking the receptor’s activity . This blockage prevents dopamine, a neurotransmitter, from binding to the receptor and triggering a response . The result is a modulation of the neural signaling pathways that are regulated by dopamine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway. This pathway is responsible for the production, release, and reuptake of dopamine, a neurotransmitter that plays a crucial role in reward, motivation, memory, and motor control. By blocking the dopamine D1 receptor, this compound can modulate the activity of this pathway, potentially altering these neurological functions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of dopaminergic signaling. By blocking the dopamine D1 receptor, it can alter the normal function of neural circuits that rely on this receptor. This can lead to changes in various neurological functions, including cognition, motor control, motivation, and reward .
特性
IUPAC Name |
4-cyclopentylazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-5-10(4-1)11-6-3-8-12-9-7-11;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYFEROJFGFCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



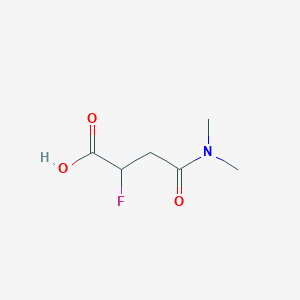
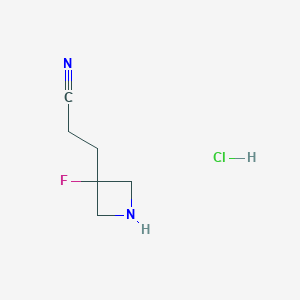
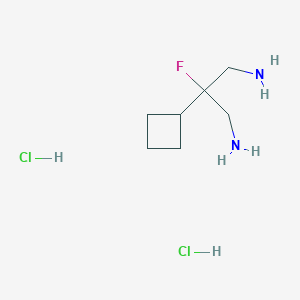
![3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492283.png)

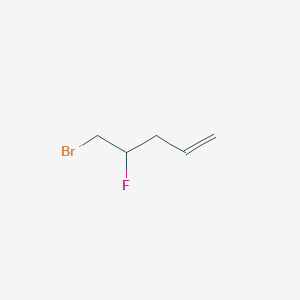

amine hydrochloride](/img/structure/B1492290.png)
![{3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492291.png)

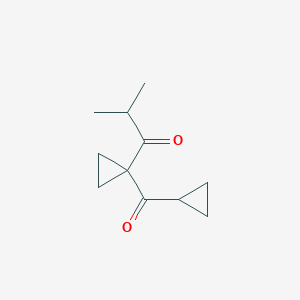
amine hydrochloride](/img/structure/B1492297.png)
![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492298.png)
![3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492299.png)